molecular formula C10H11BrO3 B13858628 2-Bromo-1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone

2-Bromo-1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone

Cat. No.: B13858628
M. Wt: 259.10 g/mol
InChI Key: AMKARJXLTCQJQP-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone is an organic compound with a complex structure that includes bromine, hydroxyl, and ethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 2-hydroxyacetophenone in the presence of bromine and acetic acid . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction conditions, including temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a phenyl ethanone derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones, while substitution of the bromine atom can result in various substituted phenyl ethanone derivatives.

Scientific Research Applications

2-Bromo-1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone involves its interaction with specific molecular targets. The bromine atom and hydroxyl groups play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-hydroxy-3,5-diiodophenyl)ethanone
  • 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
  • 2-Bromo-1-(4-hydroxy-3-iodophenyl)ethanone

Uniqueness

2-Bromo-1-(2-hydroxy-5-(2-hydroxyethyl)phenyl)ethanone is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

2-bromo-1-[2-hydroxy-5-(2-hydroxyethyl)phenyl]ethanone

InChI

InChI=1S/C10H11BrO3/c11-6-10(14)8-5-7(3-4-12)1-2-9(8)13/h1-2,5,12-13H,3-4,6H2

InChI Key

AMKARJXLTCQJQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCO)C(=O)CBr)O

Origin of Product

United States

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